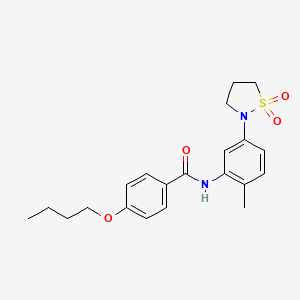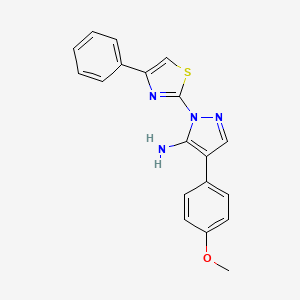
N1-(isoxazol-3-yl)-N2-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The description of a chemical compound usually includes its IUPAC name, common names, and structural formula. The structure can provide information about the functional groups present in the compound and its overall shape and size.
Synthesis Analysis
The synthesis of a compound involves the procedures used to create it from simpler starting materials. This can include various chemical reactions, purification methods, and yield calculations.Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms within a molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.Chemical Reactions Analysis
This involves studying the reactions that the compound can undergo. This can include its reactivity with other substances, the conditions needed for reactions to occur, and the products formed.Physical And Chemical Properties Analysis
This involves studying properties such as melting point, boiling point, solubility, density, and refractive index. Chemical properties can include acidity/basicity, redox potential, and reactivity towards other substances.Aplicaciones Científicas De Investigación
Molecular Interaction and Pharmacological Potential
One study details the molecular interaction of a cannabinoid receptor antagonist, highlighting the importance of specific conformational analyses and the development of pharmacophore models for understanding receptor-ligand interactions. This research could be relevant for compounds like the one , as understanding the molecular interactions with receptors is crucial for drug design and pharmacological research (Shim et al., 2002).
Structure-Activity Relationships
Another study on the structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists demonstrates how modifying the chemical structure of a compound affects its binding affinity and selectivity for specific receptors. Such studies are essential for designing compounds with desired therapeutic effects (Lan et al., 1999).
Drug Metabolite Exposure and Pharmacokinetics
Research on estimating circulating drug metabolite exposure in humans using in vitro data and physiologically based pharmacokinetic modeling provides insights into the metabolism of drugs and their metabolites. Understanding the pharmacokinetics and metabolic pathways of a compound is crucial for assessing its safety and efficacy (Obach et al., 2018).
Synthesis and Chemical Characterization
Studies on the synthesis and characterization of compounds with specific functional groups or structural features are foundational for chemical research and development. For example, research on the synthesis and antihypertensive activity of stereoisomers of 4-piperidyl-1,3-dihydro-2-oxo-2H-benzimidazoles explores the relationship between stereochemical structure and pharmacological activity, which is vital for drug development (Kasuya et al., 1983).
Safety And Hazards
This involves studying the potential risks associated with handling or exposure to the compound. This can include toxicity data, flammability, reactivity, and environmental hazards.
Direcciones Futuras
Future directions could involve further studies on the compound’s properties, potential uses, or synthesis methods. This could also involve the development of new compounds with similar structures but improved properties.
Propiedades
IUPAC Name |
N'-(1,2-oxazol-3-yl)-N-[[1-(thiolan-3-yl)piperidin-4-yl]methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N4O3S/c20-14(15(21)17-13-3-7-22-18-13)16-9-11-1-5-19(6-2-11)12-4-8-23-10-12/h3,7,11-12H,1-2,4-6,8-10H2,(H,16,20)(H,17,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGXFSVLEERRXQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C(=O)NC2=NOC=C2)C3CCSC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(isoxazol-3-yl)-N2-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)oxalamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![2-amino-4-(3,4-dimethoxyphenethyl)thiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2959017.png)
![4-butoxy-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzamide](/img/structure/B2959018.png)
